3-Phenyl-2-propylzinc bromide
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Overview
Description
3-Phenyl-2-propylzinc bromide is an organozinc compound with the chemical formula C9H11BrZn. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and toluene . This compound is known for its nucleophilic properties, making it a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Phenyl-2-propylzinc bromide typically involves the reaction of zinc bromide with 3-phenylpropyl halide in a dry organic solvent. This reaction is usually carried out at low temperatures to ensure the stability of the product . The general reaction can be represented as:
ZnBr2+C9H9Br→C9H9ZnBr+Br2
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain the required low temperatures and anhydrous conditions to prevent decomposition of the product. The product is then purified through methods such as extraction or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-propylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with active halogenated hydrocarbons, ketones, and aldehydes in nucleophilic substitution reactions, such as the Grignard reaction.
Oxidation: It can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halogenated hydrocarbons, ketones, and aldehydes.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Major Products:
Nucleophilic Substitution: The major products are often alcohols or ketones, depending on the specific reactants used.
Oxidation: The major products include corresponding alcohols or ketones.
Scientific Research Applications
3-Phenyl-2-propylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile in various organic synthesis reactions, including the Grignard reaction.
Material Science: It is used in the synthesis of complex organic materials and polymers.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propylzinc bromide primarily involves its nucleophilic properties. It acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This nucleophilic attack is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom .
Comparison with Similar Compounds
3-Phenylpropylzinc chloride: Similar in structure but uses chloride instead of bromide.
3-Phenylpropylmagnesium bromide: A Grignard reagent with similar nucleophilic properties but uses magnesium instead of zinc.
3-Phenylpropylzinc iodide: Uses iodide instead of bromide, which can affect reactivity and stability.
Uniqueness: 3-Phenyl-2-propylzinc bromide is unique due to its specific reactivity and stability under anhydrous conditions. The presence of the bromide ion provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);propylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCYXULMFDRZMT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]CC1=CC=CC=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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